molecular formula C17H24N4O3 B13586531 rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B13586531
M. Wt: 332.4 g/mol
InChI Key: BFYFSGSDFWDKFB-OCCSQVGLSA-N
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Description

rac-tert-Butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazinyl group and a pyrrolo[3,2-c]pyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyridazinyl and pyrrolo[3,2-c]pyridine rings. The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

rac-tert-Butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific functional groups being targeted.

Scientific Research Applications

rac-tert-Butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

rac-tert-Butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-5-(6-formylpyridazin-3-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(23)21-9-6-12-10-20(8-7-14(12)21)15-5-4-13(11-22)18-19-15/h4-5,11-12,14H,6-10H2,1-3H3/t12-,14+/m1/s1

InChI Key

BFYFSGSDFWDKFB-OCCSQVGLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN(C2)C3=NN=C(C=C3)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN(C2)C3=NN=C(C=C3)C=O

Origin of Product

United States

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